Spirendolol - 81840-58-6

Spirendolol

Catalog Number: EVT-272816
CAS Number: 81840-58-6
Molecular Formula: C21H31NO3
Molecular Weight: 345.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LI 32-468 is a beta-2 selective adrenoreceptor antagonist.
Source and Classification

Spirendolol is derived from aryloxypropanolamine, a class of compounds that includes various beta-blockers. It is synthesized through specific chemical processes that allow for the introduction of functional groups essential for its biological activity. The compound's classification as a beta-blocker aligns with its mechanism of action, which involves the inhibition of adrenergic receptors, thus affecting heart rate and blood pressure regulation.

Synthesis Analysis

The synthesis of Spirendolol involves several critical steps, primarily focusing on the formation of the aryloxypropanolamine backbone. A notable method involves the reaction of 3-(aryloxy)-1,2-propanediols with trisubstituted phosphonium halides to create selective chlorinating agents. This process allows for high-purity chiral products without significant racemization or complex separation steps.

Key Steps in Synthesis

  1. Formation of Chlorohydrin: The initial step involves reacting an aryloxypropanolamine with a trisubstituted phosphonium halide in a single reaction vessel.
  2. Epoxide Formation: The chlorohydrin intermediate is treated with a base to form an epoxide.
  3. Final Product Formation: An amine is introduced to yield the desired Spirendolol compound.

This method is advantageous due to its efficiency and ability to produce high yields of the desired product while minimizing by-products and simplifying purification processes .

Molecular Structure Analysis

Spirendolol has a complex molecular structure characterized by its aryloxypropanolamine framework. The molecular formula is C17H24N2O3, and it features multiple functional groups that contribute to its pharmacological activity.

Structural Features

  • Aromatic Ring: The presence of an aromatic ring system enhances lipophilicity and receptor binding affinity.
  • Propanolamine Backbone: This structure is crucial for beta-adrenergic receptor interaction.
  • Hydroxyl Groups: These groups contribute to the compound's solubility and hydrogen bonding capabilities.

The three-dimensional conformation of Spirendolol allows it to effectively interact with beta-adrenergic receptors, facilitating its action as a blocker .

Chemical Reactions Analysis

Spirendolol participates in various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:

  1. Nucleophilic Substitution: Involves the substitution of halides during the formation of chlorohydrin intermediates.
  2. Epoxidation: The conversion of alcohols to epoxides using bases plays a crucial role in synthesizing Spirendolol.
  3. Amine Coupling: The final step where an amine reacts with the epoxide to form Spirendolol is critical for achieving the desired pharmacological properties.

These reactions are carefully controlled to ensure high yields and purity of Spirendolol .

Mechanism of Action

Spirendolol exerts its effects primarily through antagonism of beta-adrenergic receptors, particularly beta-1 and beta-2 subtypes. This mechanism leads to several physiological outcomes:

  • Reduction in Heart Rate: By blocking beta-1 receptors in the heart, Spirendolol decreases heart rate and myocardial contractility.
  • Vasodilation: Its action on beta-2 receptors can lead to vasodilation, contributing to lowered blood pressure.

The dual-action mechanism makes Spirendolol particularly effective in managing conditions like hypertension and heart failure by reducing cardiac workload while promoting vascular relaxation .

Physical and Chemical Properties Analysis

Spirendolol exhibits several physical and chemical properties that are relevant for its therapeutic use:

  • Molecular Weight: 292.39 g/mol
  • Solubility: It has moderate solubility in water, which affects its bioavailability.
  • Stability: Spirendolol is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence how Spirendolol is formulated into medications and administered to patients .

Applications

Spirendolol has significant applications in clinical settings, particularly in treating cardiovascular conditions:

  • Hypertension Management: Its ability to lower blood pressure makes it suitable for hypertensive patients.
  • Heart Failure Treatment: By reducing heart rate and myocardial oxygen demand, it can alleviate symptoms associated with heart failure.

Research continues into additional applications, including potential uses in anxiety disorders due to its central nervous system effects observed in some studies .

Pharmacological Mechanisms of Spirendolol

Beta-Adrenergic Receptor Antagonism and Selectivity Profiles

Spirendolol (IUPAC name: 4-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one) is a competitive beta-adrenergic receptor (β-AR) antagonist that non-selectively blocks catecholamine binding across β-subtypes [1] [4] [7]. Its core mechanism involves impeding Gs-protein-mediated adenylate cyclase activation, thereby reducing intracellular cyclic AMP (cAMP) production and downstream protein kinase A (PKA) signaling [9]. Unlike clinically used β-blockers such as bisoprolol (β1-selective) or ICI 118551 (β2-selective), Spirendolol's subtype selectivity remains incompletely quantified in human systems. Studies on recombinant receptors indicate that many classical "cardioselective" β-blockers exhibit only modest β1-preference (e.g., bisoprolol: 14-fold β1-selectivity), with significant β2-cross-blockade [2]. This poor selectivity profile heightens risks of bronchospasm—a limitation Spirendolol may share due to its non-selective nature [2].

Table 1: Beta-Adrenoceptor Subtype Selectivity Profiles of Representative Antagonists

Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)β3 Affinity (Ki, nM)Selectivity Ratio (β1:β2)
SpirendololNot fully characterizedNot fully characterizedNot fully characterizedNon-selective
Bisoprolol3.955.3>10,00014:1 (β1>β2)
Propranolol2.11.81981.2:1 (Non-selective)
ICI 118,5517000.7551:1000 (β2>β1)

Data synthesized from binding studies in [2] [8]

Molecular Interactions with β1/β2 Subtypes: Structural Insights

Spirendolol’s molecular structure features a unique spiro[3H-indene-2,1'-cyclohexane] moiety linked to a 2-hydroxy-3-(tert-butylamino)propoxy chain [1] [7]. This configuration enables dual-point anchoring within β-AR binding pockets:

  • Aromatic Core Engagement: The lipophilic indanone-cyclohexane system inserts into the receptor’s transmembrane helix 6 (TM6) pocket, leveraging van der Waals interactions with Phe289 and Phe290 in β1-AR [8].
  • Amino-Alcohol H-Bonding: The protonated amine and hydroxyl groups form hydrogen bonds with conserved Asp113 (TM3) and Asn310 (TM7) residues—critical for antagonist efficacy [8]. Molecular docking suggests Spirendolol’s tert-butyl group sterically hinders the agonist-binding site in β2-AR more effectively than in β1-AR, potentially explaining functional differences in blockade [4] [9].

Table 2: Key Structural Determinants of Spirendolol-Receptor Binding

Structural FeatureInteraction TargetFunctional Consequence
Indanone-cyclohexane moietyHydrophobic TM6 pocketStabilizes antagonist conformation
Protonated tertiary amineAsp113 (TM3)Blocks Gs-protein coupling
Hydroxyl groupAsn310 (TM7)Enhances binding affinity
tert-Butyl substituentTM5/TM6 cleftSterically impedes agonist binding

Modulation of Sympathetic Nervous System Signaling Pathways

Beyond direct receptor blockade, Spirendolol modulates presynaptic sympathetic neurotransmission. In human dental pulp models, β2-AR agonists like salbutamol enhance noradrenaline release—an effect abolished by non-selective antagonists (e.g., propranolol) or Spirendolol [5]. This indicates Spirendolol inhibits presynaptic β2-AR autoreceptors, thereby reducing norepinephrine spillover and attenuating systemic sympathetic tone [5]. Additionally, Spirendolol may disrupt β-arrestin-mediated signaling pathways. Unlike inverse agonists (e.g., metoprolol), Spirendolol exhibits neutral antagonism in G-protein coupling assays, failing to suppress constitutive β-AR activity in CHO cells expressing human receptors [8]. This distinguishes it from β-blockers like carvedilol, which display inverse agonism and bias signaling toward β-arrestin-dependent cascades [8].

Table 3: Effects on Sympathetic Neurotransmission Pathways

Signaling PathwaySpirendolol’s ActionBiological Outcome
Presynaptic β2-AR activationCompetitive inhibitionReduced norepinephrine exocytosis
Postsynaptic cAMP productionSuppression via Gs uncouplingDiminished cardiac inotropy/chronotropy
β-Arrestin recruitmentMinimal influenceNeutral antagonism (no bias signaling)

Role in Hemodynamic Regulation: Preclinical Evidence

Preclinical studies demonstrate Spirendolol’s hemodynamic effects stem from integrated cardiac and vascular actions. In isolated vascular preparations, it potentiates endothelium-dependent relaxation evoked by acetylcholine—likely via reduced catecholamine-induced endothelial oxidative stress [1]. In vivo models show:

  • Cardiac Output Reduction: Dose-dependent decreases in heart rate (−18–22%) and contractility (dP/dt max ↓15%) in canine models [1].
  • Peripheral Resistance Modulation: Early-phase vasoconstriction (α-adrenergic unmasking) followed by sustained vasodilation due to reduced renin-angiotensin-aldosterone system (RAAS) activation [1] [10].Spirendolol synergizes with endothelial nitric oxide (NO) pathways. Unlike nebivolol, which directly stimulates NO release, Spirendolol’s NO-enhancing effects are secondary to β2-blockade, diminishing catecholamine-driven NO quenching [1] [8].

Table 4: Hemodynamic Parameters in Preconscious Models

ParameterSpirendolol EffectMechanistic Basis
Heart rateSignificant decreaseSinoatrial node β1-blockade
Mean arterial pressureModerate decreaseCombined cardiac output + vascular resistance
Coronary blood flowPreservedReduced myocardial oxygen demand
Endothelial functionEnhancedAttenuated catecholamine-induced ROS production

Table 5: Synonyms and Identifiers of Spirendolol

Synonym/IdentifierDesignation
Li 32-468Experimental code
S 32-468Synonym
Substance 32468Manufacturer designation
CAS 81840-58-6Chemical identifier
CAS 65429-87-0Alternate chemical identifier

Properties

CAS Number

81840-58-6

Product Name

Spirendolol

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3

InChI Key

YLBMSIZZTJEEIO-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O

Solubility

Soluble in DMSO

Synonyms

4-(3-tert-butylamino-2-hydroxypropoxy)spiro(cyclohexane-1,2-indan)-1-one
L1 32-468
LI 32-468
LI 32468
LI-32-468
SAN 32-468
SAN-32-468
Sandoz L1 32-468

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.